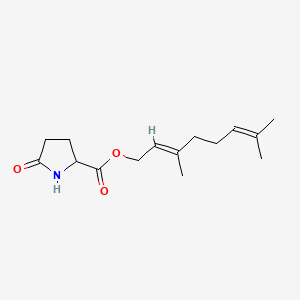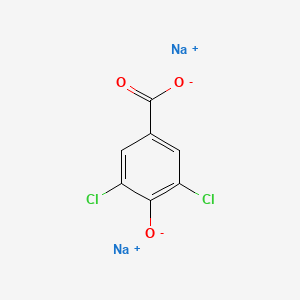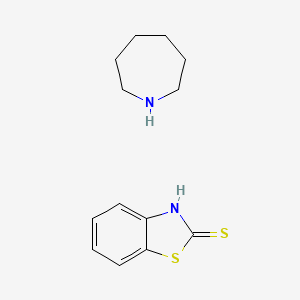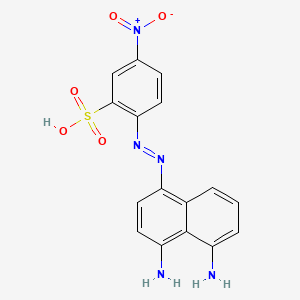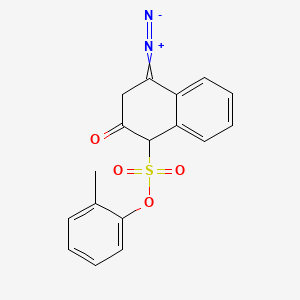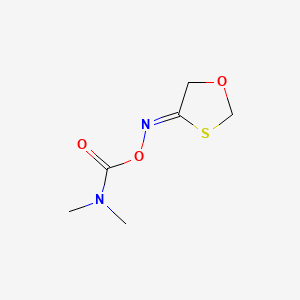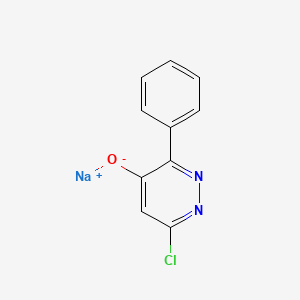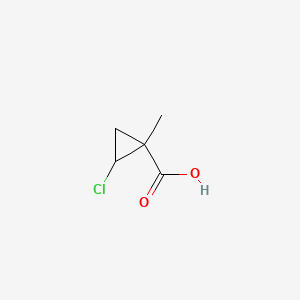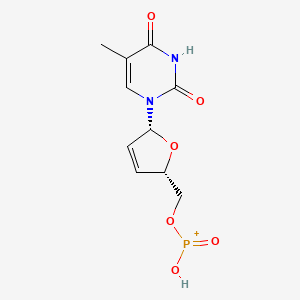
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen phosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) is a nucleoside analog known for its significant role in inhibiting the replication of certain viruses, including HIV. This compound is structurally similar to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) typically involves the selective removal of hydroxyl groups from thymidine, followed by the introduction of a phosphonate group at the 5’ position. The reaction conditions often require the use of strong acids or bases, along with protective groups to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phosphonate group, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds, affecting its stability and function.
Substitution: Common in nucleoside analogs, substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction could produce fully saturated nucleoside analogs.
科学的研究の応用
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral drug, particularly against HIV.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents.
作用機序
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation disrupts the normal function of viral DNA polymerase, leading to chain termination and inhibition of viral replication. The primary molecular targets are the viral reverse transcriptase and DNA polymerase enzymes.
類似化合物との比較
Similar Compounds
Stavudine (d4T): Another nucleoside analog with similar antiviral properties.
Zidovudine (AZT): A well-known antiretroviral drug used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog with activity against HIV and hepatitis B virus.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) is unique due to its specific modifications that enhance its stability and antiviral activity. Unlike some other nucleoside analogs, it has a higher resistance to enzymatic degradation, making it more effective in inhibiting viral replication.
特性
CAS番号 |
140132-35-0 |
|---|---|
分子式 |
C10H12N2O6P+ |
分子量 |
287.19 g/mol |
IUPAC名 |
hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H11N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h2-4,7-8H,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |
InChIキー |
KPFAHHDNLPCOCK-JGVFFNPUSA-O |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO[P+](=O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO[P+](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



